7-Aminodeacetoxycephalosporanic acid

Catalog No.
S584505
CAS No.
22252-43-3
M.F
C8H10N2O3S
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminodeacetoxycephalosporanic acid

CAS Number

22252-43-3

Product Name

7-Aminodeacetoxycephalosporanic acid

IUPAC Name

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1

InChI Key

NVIAYEIXYQCDAN-CLZZGJSISA-N

SMILES

Array

Synonyms

6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-Amino-3-deacetoxycephalosporanic Acid; Deacetoxycephalosporanic Acid; 7-ADCA;

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O

The exact mass of the compound 7-Aminodesacetoxycephalosporanic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Aminodeacetoxycephalosporanic acid (7-ADCA), CAS 22252-43-3, is a core structural nucleus for the production of numerous semi-synthetic cephalosporin antibiotics. It serves as the essential starting material for many first-generation oral cephalosporins, including high-volume drugs like cephalexin and cephradine. Its primary industrial relevance stems from its position as a key intermediate in modern, environmentally favorable chemoenzymatic synthesis routes that begin with Penicillin G, offering a more streamlined and less hazardous alternative to older, fully chemical production pathways.

Substituting 7-Aminodeacetoxycephalosporanic acid (7-ADCA) with its close analog, 7-aminocephalosporanic acid (7-ACA), is often unfeasible in established manufacturing workflows for specific oral cephalosporins like cephalexin. The key structural difference is the acetoxymethyl group at the C-3 position of 7-ACA, which is absent in 7-ADCA (replaced by a methyl group). For the synthesis of cephalexin, this acetoxy group is not required and its presence in 7-ACA necessitates an additional, often costly and complex, chemical deacetoxylation step. Procuring 7-ADCA directly bypasses this step, streamlining the synthesis, reducing reagent costs, and minimizing process waste, making it the more economically and environmentally efficient precursor for this specific class of antibiotics.

Enables Greener Synthesis Pathways by Avoiding Environmentally Noxious Chemical Ring Expansion

The traditional industrial route to 7-ADCA requires a multi-step, complex chemical ring expansion of Penicillin G, a process described as both expensive and noxious to the environment. Modern bioprocesses, which produce 7-ADCA via fermentation using a recombinant Penicillium chrysogenum strain expressing an expandase enzyme, replace these harsh chemical steps. This enzymatic pathway represents a more sustainable and environmentally friendly manufacturing route, reducing reliance on hazardous reagents and minimizing waste effluent.

Evidence DimensionSynthesis Route Environmental Impact
Target Compound DataProduced via an efficient bioprocess using enzymatic ring expansion, avoiding harsh chemicals.
Comparator Or BaselineTraditional chemical synthesis requiring complex, expensive, and environmentally harmful steps.
Quantified DifferenceQualitative but significant reduction in hazardous waste and process complexity.
ConditionsIndustrial-scale production of cephalosporin intermediates.

For buyers prioritizing green chemistry principles, ESG compliance, and reduced environmental processing costs, 7-ADCA sourced from enzymatic routes is a clear choice over intermediates requiring traditional chemical synthesis.

High Conversion Yield in Enzymatic Synthesis of Cephalexin

7-ADCA is a highly effective substrate for the enzymatic synthesis of cephalexin, a widely used oral antibiotic. Using immobilized penicillin G acylase, the conversion of 7-ADCA to cephalexin can achieve yields of 85% under optimized conditions (pH, temperature, and substrate molar ratios). This high-yield enzymatic coupling with an activated phenylglycine derivative (PGME) is a cornerstone of modern, efficient cephalexin manufacturing. The kinetics of this reaction have been well-studied, confirming 7-ADCA's suitability as the nucleophile in this biotransformation.

Evidence DimensionConversion Yield to Cephalexin
Target Compound Data85% conversion yield
Comparator Or BaselineTheoretical maximum of 100%
Quantified DifferenceApproaches theoretical maximum under optimized enzymatic conditions.
ConditionsEnzymatic synthesis using immobilized penicillin G acylase with D(-)-phenylglycine methyl ester (PGME).

For manufacturers of cephalexin, the high, reproducible conversion yield from 7-ADCA directly translates to lower production costs, less unreacted starting material, and simplified downstream purification.

Purity-Linked Usability: Minimizing Impurities for Reproducible API Synthesis

The purity of the 7-ADCA starting material is critical for the quality and safety of the final Active Pharmaceutical Ingredient (API). Impurities in the starting material, such as unreacted precursors or by-products from the synthesis of 7-ADCA itself, can carry through the manufacturing process and contaminate the final drug product. These impurities can affect the efficacy, stability, and safety of the final formulation, necessitating robust quality control and potentially complex purification steps. Procuring high-purity 7-ADCA, with well-characterized and controlled impurity profiles, is essential to ensure reproducible synthesis, minimize downstream purification challenges, and meet stringent regulatory requirements for APIs.

Evidence DimensionImpact of Starting Material Purity on Final Product
Target Compound DataHigh-purity 7-ADCA leads to a cleaner final API with a predictable impurity profile.
Comparator Or BaselineLow-purity 7-ADCA can introduce process-related impurities and degradation products into the final API.
Quantified DifferenceReduces the risk of final product batches failing quality specifications (typically <0.1% for any single impurity).
ConditionsGood Manufacturing Practice (GMP) synthesis of cephalosporin APIs.

This directly impacts manufacturing success and regulatory compliance; selecting a 7-ADCA source with a guaranteed high-purity and low-impurity profile de-risks the entire production chain.

High-Volume Manufacturing of First-Generation Oral Cephalosporins

7-ADCA is the direct and preferred precursor for the large-scale industrial synthesis of oral antibiotics like cephalexin and cephradine. Its use in established, high-yield enzymatic acylation processes makes it the most economically viable choice for manufacturers focused on these specific APIs.

Implementation of Green Chemistry Roadmaps in Antibiotic Production

For pharmaceutical manufacturers aiming to reduce their environmental footprint, specifying 7-ADCA produced via enzymatic ring expansion of Penicillin G is a key procurement decision. This choice avoids the hazardous chemicals and waste streams associated with older, purely chemical synthesis routes.

Development of Novel Chemoenzymatic Synthesis Processes

As a well-characterized and commercially available cephalosporin nucleus, 7-ADCA serves as a reliable starting platform for research and development into new or optimized chemoenzymatic pathways for next-generation cephalosporin derivatives.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

214.04121336 Da

Monoisotopic Mass

214.04121336 Da

Heavy Atom Count

14

Appearance

Off-White Solid

Melting Point

>225˚C

UNII

ANM3MSM8TN

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 51 of 54 companies with hazard statement code(s):;
H317 (98.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (98.04%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26395-99-3
22252-43-3

Dates

Last modified: 08-15-2023
El-Ghaiesh S, Monshi MM, Whitaker P, Jenkins R, Meng X, Farrell J, Elsheikh A, Peckham D, French N, Pirmohamed M, Park BK, Naisbitt DJ: Characterization of the antigen specificity of T-cell clones from piperacillin-hypersensitive patients with cystic fibrosis. J Pharmacol Exp Ther. 2012 Jun;341(3):597-610. doi: 10.1124/jpet.111.190900. Epub 2012 Feb 27. [PMID:22371438]

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